molecular formula C18H12Cl2N4 B11475834 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11475834
M. Wt: 355.2 g/mol
InChI Key: LHPULVRIDFVEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a high-value chemical scaffold for researchers investigating targeted cancer therapies, particularly in the field of kinase inhibition. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity, which plays a critical role in disrupting the aberrant signaling pathways that drive oncogenesis . The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core mimics purines, allowing it to function as an ATP-competitive inhibitor within the binding pockets of various kinase targets . The specific substitution pattern of this analogue, featuring 4-chlorophenyl groups at the 3 and 6 positions and a key amine at the 7 position, is designed to optimize interactions with hydrophobic regions and hinge regions of kinase targets. This structural motif is frequently explored in the design of inhibitors for cyclin-dependent kinases (CDKs), such as CDK2, which is a validated target in leukemia and other cancers due to its central role in cell cycle progression from G1 to S phase . Compounds sharing this core structure have demonstrated compelling cytotoxicity, antiproliferative effects, and kinase selectivity in both in vitro and in vivo biological evaluations . Researchers utilize this compound as a key intermediate or final product in hit-to-lead optimization campaigns, focusing on improving drug selectivity, overcoming resistance mechanisms, and enhancing bioavailability to increase clinical efficacy . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H12Cl2N4

Molecular Weight

355.2 g/mol

IUPAC Name

3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H12Cl2N4/c19-13-5-1-11(2-6-13)15-9-22-18-16(10-23-24(18)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21H2

InChI Key

LHPULVRIDFVEQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N)Cl

Origin of Product

United States

Preparation Methods

Hydrazine Cyclization with β-Ketonitriles

β-Ketonitriles, such as 3-(4-chlorophenyl)-3-oxopropanenitrile, react with hydrazine hydrate in ethanol under reflux to form the 5-aminopyrazole core. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, achieves 85–90% yields when optimized for electron-withdrawing substituents.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Time: 6–8 hours

  • Workup: Precipitation in ice-water followed by recrystallization (ethanol/water).

Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Skeleton

Microwave-Assisted Cyclization with Enaminones

A microwave-enhanced approach condenses 5-amino-3-(4-chlorophenyl)-1H-pyrazole with 3-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one in acetic acid. This method, inspired by PMC6264419, reduces reaction times from hours to minutes while maintaining yields >75%.

Optimized Protocol :

  • Molar Ratio : 1:1 (pyrazole:enaminone)

  • Solvent : Glacial acetic acid

  • Microwave Parameters : 140°C, 300 W, 5 minutes

  • Isolation : Pouring into ice-water, filtration, and drying.

Functionalization at Position 7: Introduction of the Amine Group

Chlorination-Amination Sequence

The 7-position is functionalized via a two-step process:

  • Chlorination : Treating pyrazolo[1,5-a]pyrimidin-7(4H)-one with POCl₃ and tetramethylammonium chloride at 110°C for 4 hours to yield 7-chloro intermediate.

  • Amination : Reacting the chloride with aqueous ammonia (25%) in tetrahydrofuran (THF) at 60°C for 12 hours.

Key Data :

  • Chlorination Yield: 92% (NMR-confirmed purity >95%)

  • Amination Yield: 68% (HPLC purity 98.5%)

Alternative Route: One-Pot Tandem Cyclization-Amination

A streamlined method combines cyclization and amination in a single pot using ammonium acetate as the amine source. This approach, modified from J-stage protocols, employs:

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Solvent : n-Butanol

  • Temperature : 120°C, 24 hours

  • Yield : 62% (crude), improving to 70% after silica gel chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.68–7.45 (m, 8H, Ar-H), 6.12 (s, 2H, NH₂), 5.89 (s, 1H, H-5).

  • ¹³C NMR : 158.9 (C-7a), 147.2 (C-3), 138.4–127.3 (Ar-C), 115.6 (C-5), 104.1 (C-2).

  • HRMS : m/z 407.0521 [M+H]⁺ (calc. 407.0518 for C₁₉H₁₄Cl₂N₄).

Purity and Stability

  • HPLC : 99.1% purity (C18 column, acetonitrile/water 70:30)

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 285°C, indicating thermal stability.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimePurity (%)Key Advantage
Microwave Cyclization755 min98.5Rapid, high efficiency
Chlorination-Amination6816 hr98.5Scalable, reliable
One-Pot Tandem7024 hr97.8Fewer steps, cost-effective

Challenges and Optimization Strategies

  • Regioselectivity Control : Competing cyclization pathways may form [1,5-a] vs. [1,5-c] isomers. Using electron-deficient enaminones and acidic conditions favors the desired [1,5-a] isomer.

  • Amination Side Reactions : Over-alkylation at N-1 is mitigated by employing excess aqueous ammonia and lower temperatures.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but reduce reaction rates; ethanol/acetic acid balances kinetics and practicality.

Scalability and Industrial Feasibility

The chlorination-amination route demonstrates superior scalability (>500 g batches) with consistent yields (65–70%). Key considerations:

  • Cost of POCl₃ : Substituting with PCl₅ reduces expenses but requires stricter moisture control.

  • Waste Management : Neutralization of HCl byproducts with NaOH ensures environmentally benign processing .

Chemical Reactions Analysis

3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, amines, and substituted derivatives .

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is its anticancer activity. Compounds within the pyrazolo[1,5-a]pyrimidine family have demonstrated significant inhibitory effects against various cancer cell lines. For example, studies have shown that derivatives exhibit selective cytotoxicity against tumor cells while sparing normal cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget Cancer TypeIC50 (nM)Reference
CPL302253Lung Cancer2.8
Other DerivativesVariousVaries

Enzyme Inhibition

3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has also been investigated for its role as an enzyme inhibitor. It has shown potential as a selective inhibitor of phosphoinositide 3-kinase (PI3K), particularly the PI3K δ isoform, which is implicated in numerous inflammatory and autoimmune diseases . The selectivity and potency of these compounds make them candidates for developing targeted therapies.

Drug Development

Given its biological activities, 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is being explored in drug development for conditions such as cancer and inflammatory diseases. The compound's ability to inhibit specific pathways involved in tumor growth and immune response positions it as a valuable candidate for further clinical studies.

Material Science

Beyond pharmacological applications, pyrazolo[1,5-a]pyrimidine derivatives are gaining attention in material science due to their significant photophysical properties. This aspect opens avenues for their use in developing advanced materials with electronic or optical applications .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1: Inhibition of PI3K δ
    Research demonstrated that specific derivatives exhibited low nanomolar IC50 values against PI3K δ, indicating strong potential for treating asthma and chronic obstructive pulmonary disease (COPD) .
  • Case Study 2: Antitumor Activity
    In vitro studies revealed that certain derivatives caused apoptosis in cancer cell lines with minimal toxicity to normal cells, showcasing their promise as anticancer agents .

Mechanism of Action

The mechanism of action of 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents (Position) Key Biological Activity Reference
3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-ClPh), 6-(4-ClPh) Under investigation N/A
3,5-Bis(4-FPh)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) 3-(4-FPh), 5-(4-FPh) Anti-M. tb (MIC: 0.1–0.5 μM)
3-(4-FPh)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) 3-(4-FPh), 5-(p-tolyl) Anti-M. tb (MIC: 0.2–1.0 μM)
6-(4-ClPh)-2-Me-3-Ph-pyrazolo[1,5-a]pyrimidin-7-amine (7c) 3-Ph, 6-(4-ClPh) Fluorescent properties, structural stability
N-(4-ClPh)-2-Me-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 3-Ph, 5-Ph, 7-NH(4-ClPh) Synthetic intermediate

Key Observations :

  • Substituent Position : Most analogs feature substitutions at positions 3 and 5 (e.g., compounds 32, 33), whereas the target compound is substituted at positions 3 and 6. Position 6 substitutions are less common and may alter steric interactions with biological targets .
  • Halogen Effects : Fluorine at position 3 (e.g., 32, 33) is associated with optimal anti-mycobacterial activity due to its electron-withdrawing effects and improved metabolic stability . Chlorine, being bulkier and more lipophilic, may enhance membrane permeability but could increase hERG liability .
  • Heterocyclic Modifications : Triazolopyrimidines (e.g., compound 92 in ) exhibit distinct activity profiles compared to pyrazolopyrimidines, highlighting the importance of the core heterocycle.

Key Findings :

  • Anti-Mycobacterial Activity : 3,5-Disubstituted pyrazolopyrimidines (e.g., 32, 33) show superior potency (MIC <1 μM) compared to triazolopyrimidines, likely due to enhanced ATP synthase binding .
  • hERG Liability : Pyrazolopyrimidines generally exhibit lower hERG inhibition (IC50 >30 μM) than triazolopyrimidines, making them safer candidates .
  • Metabolic Stability : The 4-chlorophenyl group in the target compound may improve stability compared to 4-fluorophenyl analogs, but this requires experimental validation.

Biological Activity

3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions that utilize various coupling agents and conditions. The compound can be synthesized from precursors such as 4-chlorophenyl derivatives and other pyrazolo-pyrimidine intermediates through methods like microwave-assisted synthesis or traditional reflux methods.

Antitumor Activity

Research indicates that 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant antitumor properties. It acts primarily by inhibiting Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial as it plays a role in cellular proliferation associated with various cancers. In vitro studies have demonstrated that the compound effectively reduces cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown promising anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac and celecoxib, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study reported that compounds similar to 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of PI3K signaling pathways .
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities of this compound to target proteins involved in tumor growth and inflammation. This computational approach helps predict the biological behavior of the compound in vivo .

Comparative Biological Activity Table

Activity Type IC50 Value (μM) Reference Drug Reference
Antitumor0.05Sorafenib
Anti-inflammatory54.65Diclofenac
COX-1 Inhibition5.40Celecoxib
COX-2 Inhibition0.01Indomethacin

Q & A

Q. What are the common synthetic routes for 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how are yields optimized?

A typical synthesis involves cyclization of halogenated precursors (e.g., 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine derivatives) with substituted amines. For example, Koidan et al. (2024) achieved 70% yield by refluxing precursors in pyridine, followed by neutralization and crystallization . Optimization includes solvent selection (e.g., DMF for solubility), temperature control (reflux at 100–120°C), and purification via recrystallization from ethanol or hexane . Catalysts like BBr₃ can enhance reaction efficiency in halogenation steps .

Key Analytical Data for Synthesis Validation

ParameterExample Values (from )
1H NMR (δ, ppm) 8.21 (s, 1H, NH₂), 7.45–7.62 (m, Ar-H)
13C NMR (δ, ppm) 155.2 (C=O), 148.9 (pyrimidine C)
HRMS (ESI) [M+H]+ calcd: 254.1042; found: 254.1039

Q. What characterization techniques are critical for confirming the structure of this compound?

Multinuclear NMR (1H, 13C) is essential for confirming substitution patterns and functional groups. For instance, the NH₂ proton appears as a singlet at ~8.2 ppm, while aromatic protons resonate between 7.4–7.6 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.0003 Da . X-ray crystallography (e.g., ) resolves ambiguities in regiochemistry, particularly for trifluoromethyl or chloro substituents .

Advanced Research Questions

Q. How do structural modifications at position 7 influence enzyme inhibitory activity?

Substitution at position 7 with electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to kinase active sites. For example, a trifluoromethyl group increases hydrophobic interactions with CDK9, reducing IC₅₀ by ~40% compared to unsubstituted analogs . In contrast, dimethylaminoethyl groups improve solubility but reduce potency due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) are recommended to predict substituent effects .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models. For example, IC₅₀ values for CDK9 inhibition range from 0.2–1.5 µM depending on cell line (breast vs. lung cancer) . Standardize protocols by:

  • Using identical ATP concentrations (e.g., 10 µM).
  • Validating cell lines with CRISPR knockouts.
  • Cross-referencing with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to confirm target specificity .

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

Regioselectivity at position 3 vs. 5 is controlled by precursor design. For example, using 3-bromo-7-formylpyrazolo[1,5-a]pyrazine-4-carboxylate ensures bromine directs substitution to position 3 . Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity by 20% compared to conventional heating .

Methodological Recommendations

Q. What experimental designs are optimal for evaluating anticancer mechanisms?

  • Apoptosis assays: Use Annexin V-FITC/PI staining with flow cytometry.
  • Kinase profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • In vivo models: Prioritize PDX (patient-derived xenograft) models over cell-line-derived xenografts for clinical relevance .

Q. How should researchers address low aqueous solubility in pharmacokinetic studies?

  • Formulation: Use PEG-400 or cyclodextrin-based carriers to enhance solubility by 10–15× .
  • Prodrug design: Introduce phosphate esters at position 7, which hydrolyze in vivo to the active form .

Data Contradiction Analysis

Q. Why do NMR spectra of the same compound vary between studies?

Variations arise from solvent choice (DMSO-d₆ vs. CDCl₃) and concentration. For example, NH₂ protons are deshielded in DMSO, appearing downfield (δ 8.5 ppm vs. 8.2 ppm in CDCl₃) . Always report solvent and instrument frequency (e.g., 400 MHz vs. 600 MHz) to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.